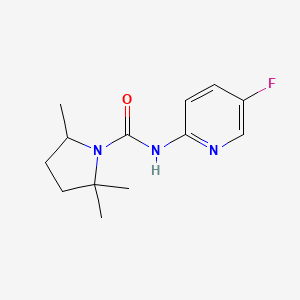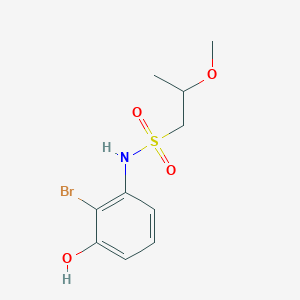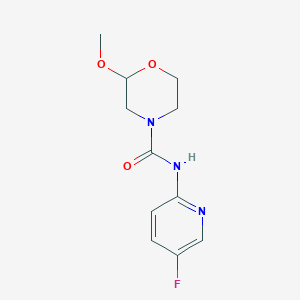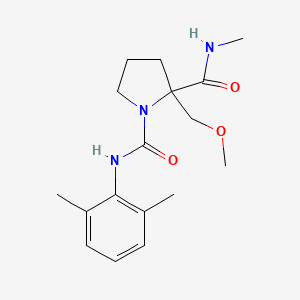
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts in the presence of a strong acid . Another approach involves the use of deoxyfluorination reagents like N,N-diaryl-2,2-difluoroimidazol, which can convert hydroxypyridines to fluoropyridines under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using reagents like Selectfluor or N-fluorobenzenesulfonimide. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine-18.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,3,4,5-tetrafluoropyridine
Uniqueness
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide is unique due to the presence of both a fluorinated pyridine ring and a pyrrolidine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-9-6-7-13(2,3)17(9)12(18)16-11-5-4-10(14)8-15-11/h4-5,8-9H,6-7H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEGLUSIHKYFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)NC2=NC=C(C=C2)F)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750329.png)
![1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea](/img/structure/B6750334.png)
![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B6750338.png)
![Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate](/img/structure/B6750345.png)
![1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea](/img/structure/B6750355.png)
![1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6750366.png)
![1-(4-Hydroxycyclohexyl)-1-[(3-hydroxyphenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6750369.png)


![[4-(Aminomethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride](/img/structure/B6750380.png)
![tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate](/img/structure/B6750404.png)
![4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide](/img/structure/B6750407.png)
![[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6750420.png)
